molecular formula C6H11BrO4 B2505412 Methyl 2-bromo-3,3-dimethoxypropanoate CAS No. 191330-98-0

Methyl 2-bromo-3,3-dimethoxypropanoate

Cat. No.: B2505412
CAS No.: 191330-98-0
M. Wt: 227.054
InChI Key: UPMVUGZONKXPPW-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,3-dimethoxypropanoate is a synthetic organic compound that belongs to the class of bromoesters. It has the molecular formula C6H11BrO4 and a molecular weight of 227.05 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3,3-dimethoxypropanoate can be synthesized through various methods. One common synthetic route involves the reaction of methanol with methyl 3-methoxyacrylate . The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure the selective bromination of the desired position on the molecule.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,3-dimethoxypropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and may require heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while reduction with LiAlH4 can produce an alcohol.

Scientific Research Applications

Methyl 2-bromo-3,3-dimethoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,3-dimethoxypropanoate involves its interaction with specific molecular targets. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to modify or create new molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromo-2-methylpropionate: Another bromoester with similar reactivity but different structural features.

    Methyl 2,3-dibromopropionate: Contains two bromine atoms, leading to different reactivity and applications.

    Methyl 3,3-dimethoxypropionate: Lacks the bromine atom, resulting in different chemical behavior.

Uniqueness

Methyl 2-bromo-3,3-dimethoxypropanoate is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-bromo-3,3-dimethoxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO4/c1-9-5(8)4(7)6(10-2)11-3/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMVUGZONKXPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191330-98-0
Record name methyl 2-bromo-3,3-dimethoxypropanoate
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